6-(Benzyloxy)pyridin-2-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

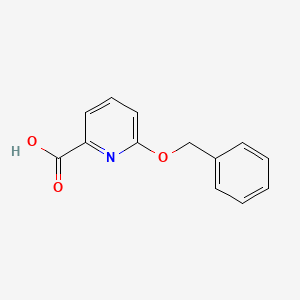

6-(Benzyloxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C12H11NO3 It is a derivative of pyridine, featuring a benzyloxy group at the 6-position and a carboxylic acid group at the 2-position

Wissenschaftliche Forschungsanwendungen

6-(Benzyloxy)pyridine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

Compounds with a carboxylic acid group, like “6-(Benzyloxy)pyridine-2-carboxylic acid”, can undergo reactions such as Fischer esterification, which is an acid-catalyzed, nucleophilic acyl substitution of a carboxylic acid .

In terms of biochemical pathways, pyridinecarboxylic acids, which “6-(Benzyloxy)pyridine-2-carboxylic acid” is a type of, can be involved in the kynurenine pathway, a catabolic route of the amino acid tryptophan .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)pyridine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with pyridine-2-carboxylic acid as the core structure.

Benzyloxy Group Introduction: The benzyloxy group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction. This can be achieved using benzyl alcohol and a suitable base, such as sodium hydride, under reflux conditions.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 6-(Benzyloxy)pyridine-2-carboxylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Benzyloxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridine-2-carboxylic acid: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

6-Methoxypyridine-2-carboxylic acid: Features a methoxy group instead of a benzyloxy group, which can affect its reactivity and binding properties.

6-(Phenylmethoxy)pyridine-2-carboxylic acid: Similar structure but with different substituents, leading to variations in chemical behavior and applications.

Uniqueness

6-(Benzyloxy)pyridine-2-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis, research, and potential therapeutic uses.

Biologische Aktivität

6-(Benzyloxy)pyridine-2-carboxylic acid, with the chemical formula C₁₃H₁₁NO₃ and CAS Number 149744-21-8, is a compound characterized by a pyridine ring substituted with a benzyloxy group and a carboxylic acid functional group. This structural configuration enhances its lipophilicity and potential biological activity. The molecular weight of this compound is approximately 229.23 g/mol. The compound has attracted attention due to its diverse biological activities, particularly in antimicrobial and antitumor applications.

Antimicrobial Activity

Research indicates that 6-(benzyloxy)pyridine-2-carboxylic acid exhibits significant antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains and fungi. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Table 1: Antimicrobial Activity of 6-(Benzyloxy)pyridine-2-carboxylic Acid

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 14 | 64 µg/mL |

The mechanism by which 6-(benzyloxy)pyridine-2-carboxylic acid exerts its antimicrobial effects is believed to involve interference with essential biochemical pathways in target organisms. Molecular docking studies have suggested that the compound binds to specific proteins, disrupting their functions and leading to cell death. This action is particularly noted in its interactions with enzymes critical for microbial metabolism.

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research . Preliminary studies indicate that it may inhibit the proliferation of cancer cells, particularly in leukemia and breast cancer models.

Case Study: In Vitro Antitumor Activity

A study evaluated the effects of 6-(benzyloxy)pyridine-2-carboxylic acid on human leukemia cells (K562). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM.

Pharmacokinetics

The pharmacokinetic profile of 6-(benzyloxy)pyridine-2-carboxylic acid suggests favorable absorption characteristics due to its lipophilic nature. This property enhances its bioavailability, making it a candidate for further development in pharmacological applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in the substituents on the pyridine ring or alterations in the benzyloxy group can significantly impact its efficacy and selectivity against various biological targets.

Table 2: Structural Variants and Biological Activity

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 3,5-Bis(benzyloxy)picolinic acid | 0.74 | Two benzyloxy groups |

| 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine | 0.66 | Contains a pyrrolo structure |

| Methyl 4-amino-6-ethoxypicolinate | 0.81 | Features an amino group |

Eigenschaften

IUPAC Name |

6-phenylmethoxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-12(14-11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQAXRMOPNGIIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679681 |

Source

|

| Record name | 6-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149744-21-8 |

Source

|

| Record name | 6-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.